4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol
Description
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGTWKZLDSSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a triazole ring substituted with ethyl and pyridinyl groups, along with a benzoylmethylthio moiety. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL | |
| Micrococcus luteus | 2 µg/mL |
The compound showed particularly strong activity against Micrococcus luteus , with an MIC of 2 µg/mL, indicating its potential as an antibacterial agent. The activity against Staphylococcus aureus suggests it may be effective against antibiotic-resistant strains.
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with fungal cell wall synthesis or disrupt bacterial metabolic pathways.
Case Studies and Research Findings
A series of studies have explored the efficacy of this compound in various biological models:
- Antifungal Studies : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound effectively inhibited the growth of several fungal strains, including Candida albicans , suggesting potential for treating fungal infections .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines indicated that the compound could induce apoptosis in cancer cells at certain concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
- In Vivo Efficacy : Animal models treated with this compound showed reduced bacterial load in tissues infected with Staphylococcus aureus , demonstrating its potential for therapeutic use in infectious diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activities
Triazole derivatives are well-known for their antimicrobial and antifungal properties. Preliminary studies indicate that 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol may exhibit significant activity against various microbial strains. The presence of the pyridine and benzoylmethylthio groups enhances its interaction with biological targets, potentially leading to effective treatments for infections caused by resistant strains.
Anticancer Properties
Research has shown that triazole compounds can possess cytotoxic effects against certain cancer cell lines. Initial investigations into this compound suggest it may exhibit anticancer activity. The compound's ability to induce apoptosis in cancer cells could make it a candidate for further development as an anticancer agent.
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies. Modifications in its structure can significantly impact its binding affinity to various biological targets such as enzymes and receptors. This characteristic makes it suitable for drug design and optimization efforts aimed at enhancing therapeutic efficacy while minimizing side effects.
Interaction Studies
Research focusing on the binding affinity of this compound with biological targets has revealed promising results. Understanding the interaction mechanisms can provide insights into designing more effective drugs with targeted action profiles. The compound's ability to participate in electrophilic and nucleophilic substitution reactions further supports its potential as a versatile pharmacological agent.
Antioxidant Activity
The antioxidant properties of triazole derivatives have been documented through various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. This compound may exhibit similar antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions from simpler precursors. The methodologies employed can be adapted to create various derivatives with modified pharmacological profiles. This flexibility in synthesis allows researchers to explore a wide range of compounds based on the core structure.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituents:
Key Observations:
- Substituent at Position 3 : The benzoylmethylthio group in the target compound is bulkier and more lipophilic than simpler thiol (-SH) or benzylthio (-SCH₂C₆H₅) groups, which may enhance membrane permeability but reduce aqueous solubility .
- Pyridinyl Position : Analogues with 4-pyridinyl (e.g., OLC-12) versus 3-pyridinyl (e.g., VUAA1) exhibit differences in receptor binding. For example, VUAA1 activates insect Orco receptors, while positional isomers may alter agonist/antagonist profiles .
Enzyme Inhibition
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
- Compounds 141 and 142 (N-aryl triazol derivatives) showed IC₅₀ values of 5.41–13.57 µM against AChE and 7.52–41.54 µM against BChE .
- The target compound’s benzoylmethylthio group may enhance hydrophobic interactions with enzyme active sites, but direct activity data are unavailable in the provided evidence.
Antimicrobial Activity
- Triazol-thiophene Derivatives: Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol demonstrated MIC values of 31.25 µg/mL against Pseudomonas aeruginosa .
- Pyridinyl-triazol-thiol Derivatives : Antimicrobial activity was linked to the thiol group’s redox activity, which the target compound lacks due to its benzoylmethylthio substituent .
Insect Olfactory Receptor Modulation
- VUAA1 and OLC-12: These triazol-acetamide derivatives act as agonists/antagonists of insect Orco receptors, with EC₅₀ values in the nanomolar range . The target compound’s benzoylmethylthio group may sterically hinder receptor binding compared to acetamide derivatives.
Physicochemical Properties
Key Observations:
- The 4-pyridinyl group contributes to hydrogen-bond acceptor capacity, critical for target engagement in enzymatic or receptor-mediated processes.
Q & A
Q. What are the established synthetic routes for 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol, and what key reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as hydrazinecarbothioamides or thiourea derivatives. For example:
- Step 1 : Formation of a thioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions .
- Step 2 : Cyclization with alkylating agents (e.g., benzoylmethyl bromide) to introduce the benzoylmethylthio group .
- Key conditions :
(Advanced)
Q. How can conflicting data regarding the biological activity of triazole derivatives be systematically analyzed to determine structure-activity relationships (SAR)?
Contradictory activity data often arise from variations in substituent positions or assay conditions. A systematic approach includes:
- Comparative assays : Test derivatives with controlled structural modifications (e.g., replacing the ethyl group with methyl) under standardized conditions .
- Computational modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450) and validate with in vitro inhibition assays .
- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity trends .
(Basic)
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this triazole compound?
- ¹H/¹³C NMR : Assign peaks for the pyridinyl (δ 8.5–8.7 ppm), ethyl (δ 1.2–1.4 ppm), and benzoylmethylthio groups (δ 3.8–4.1 ppm for SCH₂) .
- IR Spectroscopy : Confirm S–C=O stretch (1690–1710 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
(Advanced)
Q. What strategies are recommended for optimizing regioselectivity in the alkylation step during synthesis?
Regioselectivity challenges arise due to competing N- vs. S-alkylation. Strategies include:
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and favor S-alkylation .
- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products .
- Protecting groups : Temporarily block reactive N-sites with Boc groups before alkylation .
(Basic)
Q. How can researchers mitigate common side reactions, such as over-alkylation, during synthesis?
- Stoichiometric control : Use a 1:1 molar ratio of alkylating agent to thiol precursor .
- Stepwise addition : Add reagents dropwise to maintain low local concentrations .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and quench excess reagents with aqueous NH₄Cl .
(Advanced)
Q. What computational methods predict interaction mechanisms between this triazole derivative and biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., EGFR kinase) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) .
- QSAR models : Train models using descriptors like logP and polar surface area to predict bioavailability .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
